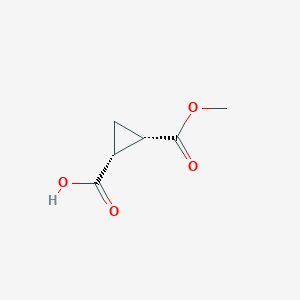![molecular formula C9H5Cl2F3N2 B3163002 5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole CAS No. 882977-79-9](/img/structure/B3163002.png)
5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole
概述
描述
5,6-Dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole (5,6-DCB) is an organic compound with a wide range of applications in scientific research. It is an important intermediate for the production of a variety of pharmaceuticals, agrochemicals, and other compounds. 5,6-DCB is a highly versatile compound, which can be used in many different synthetic pathways. It has been used in a variety of biochemical and physiological studies, and it is a useful tool for studying the effects of different compounds on biological systems.
作用机制
The mechanism of action of 5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 results in a decrease in the production of prostaglandins, which can lead to a decrease in inflammation and pain. Additionally, this compound has been shown to inhibit the enzyme aromatase, which is involved in the synthesis of estrogen. Inhibition of aromatase can lead to a decrease in the production of estrogen, which can be beneficial in the treatment of certain cancers.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzymes cyclooxygenase-2 (COX-2) and aromatase, which are involved in the synthesis of prostaglandins and estrogen, respectively. Inhibition of these enzymes can lead to a decrease in the production of these compounds, which can be beneficial in the treatment of certain diseases. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, and it has been shown to have a variety of other biochemical and physiological effects.
实验室实验的优点和局限性
One of the main advantages of using 5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole in lab experiments is that it is a highly versatile compound, which can be used in a variety of synthetic pathways. Additionally, it is a relatively inexpensive compound, which makes it an attractive option for researchers. However, there are some limitations to using this compound in lab experiments. For example, it has a relatively low solubility in water, which can limit its use in certain experiments. Additionally, it has a relatively low melting point, which can make it difficult to work with in some experiments.
未来方向
There are a variety of potential future directions for research involving 5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole. For example, further research could be conducted to better understand the mechanism of action of this compound, as well as to identify new applications for the compound. Additionally, research could be conducted to explore the potential of this compound as a therapeutic agent for the treatment of various diseases. Additionally, further research could be conducted to identify new synthetic pathways for the production of this compound, as well as to explore the potential of this compound as a catalyst in various synthetic pathways. Finally, further research could be conducted to explore the potential of this compound as a tool for studying the effects of different compounds on biological systems.
科学研究应用
5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole has been used in a variety of scientific research applications. It has been used to study the effects of different compounds on biological systems, such as the effects of different drugs on the nervous system. It has also been used to study the effects of different compounds on enzymes and proteins, as well as to study the effects of different compounds on cellular processes. Additionally, this compound has been used to study the effects of different compounds on gene expression and the regulation of gene expression.
属性
IUPAC Name |
5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3N2/c10-4-1-6-7(2-5(4)11)16-8(15-6)3-9(12,13)14/h1-2H,3H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPSGAGGBLVYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470061 | |
| Record name | 5,6-dichloro-2-(2,2,2-trifluoro-ethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882977-79-9 | |
| Record name | 5,6-dichloro-2-(2,2,2-trifluoro-ethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide](/img/structure/B3162923.png)

![4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3162936.png)
![3-{4-[(2-Thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B3162942.png)
![Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3162947.png)
![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3162961.png)
![3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone](/img/structure/B3162969.png)



![2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one](/img/structure/B3163018.png)


